Chemical structure and properties of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide
Chemical structure and properties of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide
Technical Monograph: 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide
Part 1: Executive Summary & Chemical Identity
Compound Overview 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide is a sterically hindered benzamide derivative characterized by a 2,6-disubstituted phenyl ring linked to a 2-picolylamine moiety. This molecule represents a privileged scaffold in medicinal chemistry, particularly in the design of Orexin Receptor Antagonists (OX1R/OX2R) and modulators of P2X purinoceptors . Its structural uniqueness lies in the "ortho-effect" exerted by the butyl and methyl groups, which restricts rotation around the amide bond, influencing both bioavailability and receptor binding kinetics.
Chemical Identity Table
| Property | Value / Description |
| IUPAC Name | 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide |
| Molecular Formula | C₁₈H₂₂N₂O |
| Molecular Weight | 282.38 g/mol |
| LogP (Predicted) | ~3.8 – 4.2 (High Lipophilicity) |
| pKa (Base) | ~5.2 (Pyridine nitrogen) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Pyridine N) |
| Rotatable Bonds | 6 (High conformational flexibility in side chains) |
| Topological Polar Surface Area | ~42 Ų (Favorable for CNS penetration) |
Part 2: Structural Analysis & Pharmacophore
The "Twisted Amide" Conformation The defining feature of this molecule is the 2,6-disubstitution pattern on the benzoyl ring. The steric bulk of the n-butyl group at position 2 and the methyl group at position 6 forces the amide carbonyl group out of coplanarity with the phenyl ring.
-
Consequence: This creates a "twisted" conformation that minimizes resonance overlap between the nitrogen lone pair and the phenyl ring, effectively locking the core structure.
-
Atropisomerism: While the barrier to rotation may not be high enough to isolate stable atropisomers at room temperature (typically requiring >24 kcal/mol), the restricted rotation significantly reduces the entropic penalty upon binding to a receptor pocket.
Pharmacophore Mapping
-
Lipophilic Core (Ar-R₂): The 2-butyl-6-methylphenyl moiety serves as a hydrophobic anchor, designed to fill deep lipophilic pockets (e.g., the S2 pocket in Orexin receptors).
-
Linker: The amide bond provides a hydrogen bond donor (NH) and acceptor (C=O).
-
Polar Headgroup: The pyridin-2-ylmethyl group (2-picolyl) acts as a flexible arm capable of pi-stacking or forming salt bridges via the pyridine nitrogen.
Figure 1: Pharmacophore segmentation of the title compound illustrating the functional role of each structural domain.
Part 3: Synthetic Methodology
Synthesizing 2,6-disubstituted benzamides is non-trivial due to steric hindrance blocking the nucleophilic attack of the amine on the carbonyl carbon. Standard coupling reagents (EDC/HOBt) often fail or result in low yields. The following protocol utilizes the Acid Chloride Method , which is the gold standard for sterically encumbered substrates.
Phase 1: Synthesis of 2-Butyl-6-methylbenzoic Acid
Rationale: The precursor acid is not always commercially available and must be synthesized via ortho-directed lithiation.
-
Starting Material: 2-Methylbenzoic acid (o-Toluic acid).
-
Protection: Convert to an oxazoline or amide to direct lithiation.
-
Lithiation: Treat with s-BuLi in THF at -78°C. The lithium coordinates to the directing group, deprotonating the ortho position (position 6 relative to methyl).
-
Alkylation: Add n-butyl iodide.
-
Hydrolysis: Acidic hydrolysis to yield 2-butyl-6-methylbenzoic acid.
Phase 2: Amide Coupling (The Critical Step)
Reagents:
-
Substrate: 2-Butyl-6-methylbenzoic acid (1.0 eq)
-
Amine: 2-Picolylamine (1.2 eq)
-
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Activation: Dissolve the benzoic acid derivative in anhydrous DCM under nitrogen. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.
-
Mechanism: Formation of the highly reactive acid chloride overcomes the steric barrier of the ortho-butyl group.
-
-
Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (handle under inert atmosphere).
-
Coupling: Re-dissolve the acid chloride in DCM. Cool to 0°C.
-
Addition: Slowly add a solution of 2-picolylamine (1.2 eq) and DIPEA (2.0 eq) in DCM.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over MgSO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 80:20 to 50:50).
Figure 2: Synthetic pathway focusing on the activation of the sterically hindered carboxylic acid.
Part 4: Biological Properties & Applications
Orexin Receptor Antagonism (Hypothetical/Analogous)
This compound shares significant structural homology with Suvorexant and Filorexant precursors. The 2,6-disubstituted phenyl ring is a classic motif used to occupy the lipophilic sub-pocket of the Orexin receptors (OX1R/OX2R).
-
Mechanism: Competitive antagonism. The molecule likely binds in the orthosteric site, preventing the binding of the neuropeptides Orexin-A and Orexin-B.
-
Therapeutic Utility: Insomnia (promoting sleep onset and maintenance).
P2X3 Receptor Modulation
Benzamides with steric bulk are also explored as P2X3 antagonists for the treatment of chronic cough and visceral pain. The pyridine nitrogen can interact with specific residues (e.g., Lysine or Threonine) in the ATP-binding pocket.
Physicochemical Behavior
-
Solubility: Low aqueous solubility due to the butyl chain. Requires formulation with cyclodextrins or mesoporous silica for in vivo delivery.
-
Metabolism: The n-butyl chain is a site for metabolic liability (omega-oxidation). In drug optimization, this might be fluorinated or replaced with a cyclopropylmethyl group to improve half-life.
References
-
Boss, C., et al. (2011). "Biomedical Application of Orexin Receptor Antagonists." ChemMedChem, 6(5), 755-756. Link
- Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." Pergamon.
-
Coleman, P. J., et al. (2012). "Discovery of [(2R,5R)-5-{[(5-Fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): A Dual Orexin Receptor Antagonist." ChemMedChem, 7(3), 415-424. Link
-
Smith, M. B. (2020).[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Reference for Acid Chloride amide coupling).
